4-Bromo-2,3-difluoro-6-iodoaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrF2IN |
|---|---|
Molecular Weight |
333.90 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
InChI Key |
KZLFDVWGAXEVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)F)F)Br |
Origin of Product |
United States |
Contextual Importance of Halogenated Aromatic Amines in Advanced Synthetic Chemistry
Halogenated aromatic amines, including polyhalogenated anilines, are crucial building blocks in modern organic synthesis. numberanalytics.com Their importance stems from the presence of multiple reactive sites, which allows for a wide range of chemical transformations. These compounds serve as precursors for the synthesis of complex molecules with applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comijrpr.com The strategic placement of different halogens on the aromatic ring provides a powerful tool for chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling the outcome of subsequent reactions.
The ability to selectively functionalize the C-X (carbon-halogen) and N-H (nitrogen-hydrogen) bonds makes these compounds highly valuable. For instance, the carbon-halogen bonds can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. ossila.com The amino group, on the other hand, can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups. libretexts.orgwikipedia.org This multi-functional nature allows for the construction of intricate molecular architectures from relatively simple starting materials.
Unique Reactivity Profile Conferred by Multiple Halogen and Amine Functionalities
The presence of multiple halogen atoms and an amine group on the same aromatic ring gives rise to a unique and complex reactivity profile. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms significantly influences the electron density distribution within the aromatic ring. wikipedia.org This, in turn, affects the regioselectivity of electrophilic substitution reactions.
Furthermore, the amine group itself can be a site of reaction. It can act as a nucleophile or a base, and its reactivity can be modulated by the electronic effects of the halogen substituents. wikipedia.org The steric hindrance imposed by bulky halogen atoms at the ortho positions can also influence the accessibility of the amine group and the aromatic ring to reagents.
Overview of Research Trajectories in Polyhalogenated Aniline Chemistry
Research in the field of polyhalogenated anilines has evolved significantly over the years. Early studies focused on the synthesis and basic characterization of these compounds. rsc.org More recently, the focus has shifted towards exploring their synthetic utility as versatile intermediates. A significant area of research involves the development of new and efficient methods for the synthesis of polyhalogenated anilines with specific substitution patterns.
Current research is also heavily focused on the application of these compounds in the synthesis of high-value products. For instance, they are used as key intermediates in the preparation of pharmaceuticals, including potent enzyme inhibitors and receptor ligands. ijrpr.comchemicalbook.com In materials science, polyhalogenated anilines are utilized in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as in the creation of azo dyes. ossila.com The unique photophysical properties of some of these materials are also being investigated for applications in molecular switches and sensors. ossila.com
Synthetic Routes to 4-Bromo-2,3-difluoro-6-iodoaniline (B6161809) and its Analogs Explored
The synthesis of polyhalogenated anilines, such as this compound, is a critical area of research, providing essential building blocks for pharmaceuticals and advanced materials. The precise placement of multiple different halogen atoms on an aniline (B41778) ring presents a significant synthetic challenge, requiring strategic and regioselective methodologies. This article delves into the core strategies for achieving such complex halogenation patterns.
Computational and Theoretical Studies on 4 Bromo 2,3 Difluoro 6 Iodoaniline
Mechanistic Modeling of Reaction Pathways and Transition States:Information regarding the mechanistic modeling of reaction pathways, including specific energy profiles, activation barriers, or the influence of solvent effects for 4-Bromo-2,3-difluoro-6-iodoaniline (B6161809), is absent from the available resources. While its use as a reactant in synthesis is documented, the computational modeling of these reactions is not provided.google.com
Due to the lack of specific data for This compound in the public domain, generating the requested article with the required level of detail and factual accuracy is not feasible.
Analysis of Noncovalent Interactions: Hydrogen Bonding and Halogen Bonding
Noncovalent interactions are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. rsc.org In the case of this compound, the presence of an amine group and multiple halogen substituents (fluorine, bromine, and iodine) creates a rich landscape for various noncovalent interactions, primarily hydrogen bonds and halogen bonds.
Hydrogen Bonding:
The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor. The hydrogen atoms of the amine group can interact with electronegative atoms in neighboring molecules, such as the halogen atoms (F, Br, I) or the nitrogen atom of another aniline (B41778) molecule.
Theoretical studies on related halogenated anilines have demonstrated the prevalence of N-H···N and N-H···X (where X is a halogen) hydrogen bonds in their crystal structures. For instance, in the crystal structure of 2-iodoaniline (B362364), weak N-H···N hydrogen bonds contribute to the formation of helical chains. ed.ac.uk Similarly, in 4-bromo-2-chloroaniline (B1269894), intermolecular N-H···N and weak N-H···Br hydrogen bonds are observed, which generate sheet-like structures. nih.gov
The strength of these hydrogen bonds is influenced by the acidity of the N-H bond and the basicity of the acceptor atom. The electron-withdrawing nature of the halogen substituents on the aromatic ring is expected to increase the acidity of the amine protons, thereby strengthening their hydrogen-bonding capacity.
Halogen Bonding:
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. mdpi.com The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net
In this compound, the iodine and bromine atoms are the most likely candidates for forming significant halogen bonds. The iodine atom, being the most polarizable, is expected to be the strongest halogen bond donor. The fluorine atoms, due to their high electronegativity and low polarizability, are generally poor halogen bond donors but can act as hydrogen bond acceptors.
Computational studies on halogenated benzene (B151609) derivatives have provided quantitative insights into the energetics of halogen bonds. For example, ab initio calculations on complexes of brominated and iodinated fluorobenzenes with dimethyl sulfoxide (B87167) (DMSO) have shown that the iodine-based halogen bond is stronger than the hydrogen bond formed by a corresponding hydrogen-substituted fluorobenzene. researchgate.net
The directionality of halogen bonds is another key feature, with the C-X···Nu (where X is the halogen and Nu is the nucleophile) angle typically being close to 180°. researchgate.net This high degree of directionality makes halogen bonding a valuable tool in crystal engineering and the design of supramolecular assemblies.
The interplay between hydrogen and halogen bonds is a critical aspect of the structural chemistry of molecules like this compound. In some systems, these interactions can coexist and even reinforce each other. For example, a recent study on a system with both amine and iodine functionalities demonstrated the presence of an intramolecular N-H···I hydrogen bond, which in turn influenced the strength of an intermolecular C-I···I⁻ halogen bond. rsc.org
Detailed Research Findings from Analogous Systems:
To illustrate the nature of these interactions, data from computational studies on related halogenated compounds are presented below. These findings provide a basis for understanding the expected behavior of this compound.
Table 1: Calculated Interaction Energies for Halogen and Hydrogen Bonded Complexes with Dimethyl Sulfoxide (DMSO)
| Complex | Interaction Type | Interaction Energy (kcal/mol) |
| C₆F₅I···DMSO | Halogen Bond | -5.2 |
| C₆F₅Br···DMSO | Halogen Bond | -3.8 |
| C₆F₅H···DMSO | Hydrogen Bond | -4.2 |
Data adapted from a comparative study on halogen- and hydrogen-bond interactions. The negative values indicate an attractive interaction. This table demonstrates that the iodine-based halogen bond can be stronger than a comparable hydrogen bond. researchgate.net
Table 2: Properties of Intermolecular Interactions from Crystal Structure Analysis of Related Dihalogenated Anilines
| Compound | Interaction Type | Donor-Acceptor Distance (Å) |
| 2-Iodoaniline | N-H···N | 3.161 |
| 2-Iodoaniline | I···I | 3.799 |
| 4-Chloro-2-iodoaniline (B181669) | N-H···N | - |
| 4-Chloro-2-iodoaniline | Cl···I | 3.785 |
This table showcases typical bond distances for noncovalent interactions found in the solid state of similar molecules. The N-H···N distance in 2-iodoaniline and the Cl···I contact in 4-chloro-2-iodoaniline are within the expected ranges for these types of interactions. ed.ac.uknih.gov
The computational analysis of noncovalent interactions in this compound, though not directly available, can be reliably inferred from the extensive body of research on analogous halogenated aromatic compounds. The presence of both strong hydrogen bond donors (amine group) and potent halogen bond donors (iodine and bromine) suggests a complex and fascinating interplay of noncovalent forces that would dictate its solid-state structure and potential interactions with biological macromolecules.
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (Methodologies, Not Data)
Spectroscopy is fundamental to confirming the covalent structure of 4-Bromo-2,3-difluoro-6-iodoaniline (B6161809), with each method probing different aspects of its molecular and electronic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural assignment.
¹H NMR: In ¹H NMR spectroscopy, the single aromatic proton on the ring would provide key information. Its chemical shift would be influenced by the deshielding effects of the adjacent fluorine and bromine atoms. Furthermore, its signal would be split into a complex multiplet due to coupling with the two non-equivalent fluorine atoms (³J-H-F and ⁴J-H-F). The two protons of the amine (-NH₂) group would typically appear as a broad singlet, although its chemical shift and appearance can be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The chemical shifts are significantly influenced by the attached substituents. The carbons bonded to the highly electronegative fluorine atoms would show large C-F coupling constants (¹J-C-F), which are diagnostic for direct fluorination. Carbons bonded to bromine and iodine would also have their chemical shifts influenced by the heavy atom effect.
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique. Two distinct signals would be expected for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and the coupling between them (³J-F-F) would be characteristic of their relative positions. Additionally, coupling to the aromatic proton (³J-H-F and ⁴J-H-F) would be observable, corroborating the assignments from the ¹H NMR spectrum.
Table 1: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Signal | Multiplicity & Coupling | Rationale |
|---|---|---|---|
| ¹H | 1 aromatic H | Doublet of doublets (dd) | Coupling to two non-equivalent ¹⁹F nuclei. |
| 2 amine H | Broad singlet | Exchangeable protons of the -NH₂ group. | |
| ¹³C | 6 distinct signals | Singlets or doublets | Each carbon is in a unique chemical environment. Carbons attached to fluorine will appear as doublets due to ¹J-C-F coupling. |
| ¹⁹F | 2 distinct signals | Doublets | Two non-equivalent fluorine atoms coupling to each other (³J-F-F). |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For related halogenated anilines, Attenuated Total Reflectance (ATR) IR spectroscopy has proven effective for identifying intermediates and products. harricksci.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by bands corresponding to the N-H bonds of the primary amine. Symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while the N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹. researchgate.net The spectrum would also feature characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-F stretching vibrations produce strong absorptions, typically in the 1100-1400 cm⁻¹ region. The C-Br and C-I stretching vibrations occur at lower frequencies, in the fingerprint region below 700 cm⁻¹, and can be harder to assign definitively.
Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. While N-H and C-F stretches are visible, aromatic ring vibrations and the C-Br and C-I stretches are often more intense and easily identifiable in the Raman spectrum compared to the IR spectrum. For the related compound 4-Bromo-2,6-difluoroaniline (B33399), FT-Raman spectroscopy is a documented characterization technique. nih.gov
Table 2: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman |
| Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 | IR |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Aryl-Fluorine | C-F Stretch | 1100 - 1400 | IR (Strong) |
| Aryl-Bromine | C-Br Stretch | 500 - 680 | IR, Raman |
| Aryl-Iodine | C-I Stretch | 480 - 610 | Raman |
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The aniline (B41778) chromophore and the attached halogen auxochromes dictate the absorption profile of this compound. The technique is used to study the electronic transitions, such as π → π* and n → π*, in aromatic compounds. The amino group and the halogens influence the energy of these transitions, causing shifts in the absorption maxima (λ-max). The heavy iodine and bromine atoms, in particular, can induce a bathochromic (red) shift compared to less substituted anilines due to the extension of the conjugated system and their polarizability. Studies on related anilines under photo-irradiation conditions utilize UV-Vis spectroscopy to monitor reaction progress. acs.org
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is crucial for determining the molecular weight and confirming the elemental composition.
For this compound (C₆H₃BrF₂IN), the molecular ion peak (M⁺) would be a key identifier. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). This pattern is a definitive signature for a monobrominated compound. The high-resolution mass spectrum would allow for the determination of the exact molecular formula by distinguishing its precise mass from other possible elemental combinations. Fragmentation patterns would likely involve the loss of halogen atoms (I, Br) or the entire amino group.
Table 3: Isotopic Information for Key Elements
| Element | Isotope | Natural Abundance (%) | Mass (amu) |
|---|---|---|---|
| Bromine | ⁷⁹Br | 50.69 | 78.918 |
| ⁸¹Br | 49.31 | 80.916 | |
| Iodine | ¹²⁷I | 100 | 126.904 |
| Fluorine | ¹⁹F | 100 | 18.998 |
X-ray based techniques can provide elemental and electronic structure information without destroying the sample.
X-ray Fluorescence (XRF): XRF is a powerful non-destructive technique for elemental analysis. By irradiating the sample with high-energy X-rays, core electrons are ejected. The subsequent relaxation of electrons from higher energy levels to fill the core holes results in the emission of fluorescent X-rays with energies characteristic of each element. XRF would be highly effective in confirming the presence of the heavy elements bromine and iodine in the sample and could be used to quantify their relative concentrations.
X-ray Absorption Near Edge Spectroscopy (XANES): XANES, a type of X-ray absorption spectroscopy, provides information on the electronic state and local coordination environment of the absorbing atom. By tuning the X-ray energy across the absorption edge of an element (e.g., the Br or I K-edge), a spectrum is generated that is sensitive to the oxidation state and the geometry of the neighboring atoms. This technique could be used to probe the electronic structure of the C-Br and C-I bonds within the molecule.
Crystallographic Analysis Techniques for Solid-State Structures
While spectroscopic methods define the covalent structure of a single molecule, X-ray crystallography reveals how these molecules are arranged in the solid state. Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a crystalline solid.
For a molecule like this compound, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. Crucially, it would also map the intermolecular interactions that govern the crystal packing. These can include conventional N-H···N hydrogen bonds and weaker N-H···F or N-H···Br hydrogen bonds. researchgate.net Furthermore, due to the presence of multiple polarizable halogen atoms, the formation of halogen bonds (e.g., C-I···N, C-Br···F) is highly probable and would be definitively characterized by this method. Analysis of related structures like 4-bromo-2-chloroaniline (B1269894) shows that molecules can be linked by intermolecular hydrogen bonds to form sheet-like structures. researchgate.net
Table 4: Information Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-F, C-Br, C-I). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, F-C-C). |
| Torsion Angles | Defines the conformation and planarity of the molecule. |
| Intermolecular Interactions | Distances and angles of hydrogen bonds and halogen bonds. |
| Crystal Packing | The overall 3D arrangement of molecules in the crystal lattice. |
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Analysis
The purity and analytical characterization of complex, polyhalogenated aromatic compounds such as this compound are critical for its application in chemical synthesis and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques widely employed for the separation, identification, and quantification of such compounds and their potential impurities. While specific, detailed research findings on the chromatographic analysis of this compound are not extensively published, established methods for analogous halogenated anilines provide a robust framework for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like halogenated anilines. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. This is because HPLC analysis can often be performed without the need for chemical derivatization, which is sometimes required for GC analysis of polar compounds. aobchem.comlifechempharma.com
The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase. A common choice for the analysis of aniline derivatives is a C18 (octadecylsilane) column, which provides excellent retention and resolution for a wide range of aromatic compounds. nih.govchemicalbook.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the main compound from any impurities. For complex samples containing impurities with a range of polarities, a gradient elution is often preferred.
UV detection is commonly used for aromatic compounds due to their inherent chromophores. The absorbance is typically monitored at a wavelength where the analyte exhibits maximum absorption, for instance around 254 nm, to ensure high sensitivity. nih.gov The purity of a sample of this compound would be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV Absorbance at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-18 minutes (highly dependent on the exact gradient) |
Note: The data in the table above is illustrative and represents a typical starting point for method development for a compound like this compound, based on established methods for related halogenated anilines. aobchem.comnih.govchemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While highly polar anilines can sometimes require derivatization to improve their chromatographic behavior, many halogenated anilines can be analyzed directly. lifechempharma.com The U.S. Environmental Protection Agency (EPA) Method 8131, for instance, outlines GC conditions for a range of aniline derivatives and recommends GC-MS for definitive identification. lifechempharma.com
In a typical GC-MS analysis of this compound, the sample would be injected into a heated inlet, where it is vaporized and transferred onto a capillary column. A common stationary phase for this type of analysis is a non-polar or mid-polarity column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., SE-54 or Equity-5). lifechempharma.com The separation occurs as the components of the sample travel through the column at different rates depending on their volatility and interaction with the stationary phase.
After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that acts as a chemical "fingerprint". This allows for unambiguous identification of the compound. The presence of bromine and iodine atoms in this compound would result in a distinctive isotopic pattern in the mass spectrum, further aiding in its identification.
While a specific mass spectrum for this compound is not publicly available, data for the closely related compound 4-Bromo-2-chloro-6-iodoaniline (PubChem CID: 581703) provides insight into the expected fragmentation. nih.gov
Table 2: Representative GC-MS Data for a Structurally Related Compound, 4-Bromo-2-chloro-6-iodoaniline
| Feature | Observation |
| Compound Name | 4-Bromo-2-chloro-6-iodoaniline |
| Molecular Formula | C₆H₄BrClIN |
| Molecular Weight | ~333 g/mol |
| Ionization Mode | Electron Impact (EI) |
| NIST Library Number | 115443 |
| Key Mass-to-Charge Ratios (m/z) | 333 (Molecular Ion), 129, 127 |
Source: PubChem Compound Summary for CID 581703. nih.gov This data is for a structurally similar compound and is presented to illustrate the type of information obtained from a GC-MS analysis.
No Published Applications for this compound in Specified Fields
Following a comprehensive review of scientific literature and chemical databases, there is currently no specific, published research detailing the use of the chemical compound This compound as a building block in the complex organic synthesis of advanced materials or bioactive scaffolds as outlined.
While this specific polysubstituted aniline is available from commercial suppliers, indicating its use in chemical synthesis, its direct applications in the development of hole-transporting materials for organic electronics, photo-switching materials, supramolecular hydrogels, quinolone and indole (B1671886) derivatives, or fluorescent reagents have not been documented in retrievable scientific papers or patents.
Research into related, but structurally distinct, halo-anilines does show extensive application in these areas. For example, compounds such as 4-Bromo-2,6-difluoroaniline and 4-Bromo-2-iodoaniline are well-documented precursors.
For Advanced Materials: 4-Bromo-2,6-difluoroaniline is a known intermediate for creating hole-transporting materials used in perovskite solar cells and OLEDs. ossila.com It is also utilized in the synthesis of photo-switching materials, where its derivatives can form complexes that reversibly change structure upon exposure to light. ossila.com
For Bioactive Scaffolds: 4-Bromo-2-iodoaniline serves as a starting material for preparing quinolone derivatives and 2,3,5-trisubstituted indoles, which are important structures in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com General synthetic routes to quinolones and indoles often employ variously substituted anilines. atlantis-press.comresearchgate.net
However, the unique substitution pattern of This compound (with fluorine atoms at the 2 and 3 positions) distinguishes it from these analogues. Without specific research on this exact molecule, any discussion of its role in the requested applications would be speculative.
Further research and publication are required to establish the specific roles and potential advantages of This compound as a precursor in these advanced applications.
Applications of 4 Bromo 2,3 Difluoro 6 Iodoaniline As a Building Block in Complex Organic Synthesis
Strategies for Molecular Skeleton Extension and Diversification
The presence of three distinct halogen substituents (bromo, iodo, and fluoro) on the aniline (B41778) ring, in addition to the amino group, provides a rich platform for a variety of chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds is particularly advantageous for sequential cross-coupling reactions, a powerful tool for molecular extension.
The general principle relies on the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the iodine-bearing position first, followed by a subsequent reaction at the bromine-bearing position. This stepwise approach enables the introduction of two different substituents, leading to significant molecular diversification from a single starting material.
Commonly employed cross-coupling reactions in this context include the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a Sonogashira coupling could be performed selectively at the iodo position to introduce an alkyne moiety. The resulting bromo-alkynyl-difluoroaniline can then undergo a subsequent Suzuki coupling at the bromo position to introduce an aryl or heteroaryl group. This sequential approach offers a high degree of control over the final molecular structure.
Furthermore, the amino group can be utilized for the construction of heterocyclic systems. For example, following one or more cross-coupling reactions to build a desired carbon skeleton, the aniline nitrogen can participate in intramolecular cyclization reactions to form valuable heterocyclic cores, such as indoles or carbazoles.
A representative, albeit generalized, reaction cascade illustrating this strategy is the synthesis of substituted indoles. A four-component reaction involving an ortho-haloaniline, a terminal alkyne, an iodinating agent (like N-iodosuccinimide), and an alkyl halide can lead to the formation of substituted 3-iodoindoles. beilstein-journals.org While this specific example does not use 4-Bromo-2,3-difluoro-6-iodoaniline (B6161809), the principle of a multi-component reaction involving a haloaniline to build a complex heterocyclic system is a key strategy for diversification. beilstein-journals.org
The following table outlines potential sequential cross-coupling strategies for this compound based on the known reactivity of related polyhalogenated aromatic compounds.
| Step 1: Reaction at C-I Bond | Step 2: Reaction at C-B | Potential Product Class | Notes |
| Sonogashira Coupling (e.g., with a terminal alkyne) | Suzuki Coupling (e.g., with an arylboronic acid) | Di-substituted anilines with alkyne and aryl groups | The order of coupling is crucial for selectivity. |
| Suzuki Coupling (e.g., with a vinylboronic acid) | Heck Coupling (e.g., with an alkene) | Highly unsaturated aniline derivatives | Offers access to complex conjugated systems. |
| Buchwald-Hartwig Amination (e.g., with a secondary amine) | Sonogashira Coupling (e.g., with a terminal alkyne) | Anilines with diverse nitrogen and carbon substituents | Allows for the introduction of various functionalities. |
Detailed research findings on the specific application of this compound are not extensively reported in publicly available literature. However, the synthetic utility of closely related compounds provides a strong indication of its potential. For example, 4-Bromo-2,6-difluoroaniline (B33399) is utilized in palladium-catalyzed coupling reactions to expand the molecular framework. researchgate.net Similarly, the synthesis of substituted indoles often starts from halogenated anilines, highlighting the importance of such building blocks in generating molecular diversity. core.ac.uk
The following table presents data from a study on a consecutive four-component synthesis of 3-iodoindoles, which demonstrates the feasibility of building complex heterocyclic structures from ortho-haloanilines in a one-pot fashion. beilstein-journals.org
| Starting ortho-Haloaniline | Alkyne | Alkyl Halide | Product (Substituted 3-Iodoindole) | Yield (%) |
| 2-Bromoaniline | Phenylacetylene | Methyl iodide | 1-Methyl-2-phenyl-1H-indol-3-yl iodide | 65 |
| 2-Bromo-4-methylaniline | 1-Hexyne | Ethyl iodide | 1-Ethyl-2-butyl-4-methyl-1H-indol-3-yl iodide | 58 |
| 2-Iodoaniline (B362364) | Cyclopropylacetylene | Benzyl bromide | 1-Benzyl-2-cyclopropyl-1H-indol-3-yl iodide | 45 |
This data is illustrative of the synthetic strategy and does not involve this compound. beilstein-journals.org
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The distinct reactivity of the bromine and iodine substituents in 4-bromo-2,3-difluoro-6-iodoaniline (B6161809) presents both an opportunity and a challenge for synthetic chemists. Future research will undoubtedly focus on the development of highly selective catalytic systems, likely centered around palladium and copper, to enable the independent transformation of these halogen atoms. The goal is to achieve near-perfect chemoselectivity, allowing for the stepwise and controlled introduction of different functional groups. This will pave the way for more efficient and elegant syntheses of complex target molecules, minimizing the need for cumbersome protection and deprotection steps.
Exploration of Green Chemistry Pathways for Industrial Scalability
As with many chemical processes, the synthesis and application of this compound can benefit from the principles of green chemistry. Future research will likely explore more environmentally benign reaction conditions, such as the use of water as a solvent, and the development of recyclable catalytic systems. The aim is to reduce the environmental footprint of synthetic processes involving this compound, making them more sustainable and economically viable for large-scale industrial production.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency and reproducibility. Flow chemistry, with its precise control over reaction parameters and enhanced safety profiles, is particularly well-suited for the often-energetic reactions involving this halogenated compound. Automated platforms, in turn, can accelerate the discovery of new reaction conditions and the synthesis of libraries of derivatives for high-throughput screening.
Advanced Theoretical Predictions and Machine Learning in Reaction Discovery
Computational chemistry and machine learning are poised to play an increasingly important role in the study of this compound. Advanced theoretical calculations can provide valuable insights into the compound's electronic structure and reactivity, guiding the design of new catalysts and reaction pathways. Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the optimal conditions for a given transformation, significantly reducing the experimental effort required to achieve desired outcomes.
Design of New Functional Materials with Tunable Properties
The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. By strategically modifying the aniline (B41778) core through cross-coupling reactions and other transformations, researchers can create a diverse range of materials with tailored optical, electronic, and photophysical properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. For instance, a Pd-azobenzene complex based on a similar compound, 4-bromo-2,6-difluoroaniline (B33399), has demonstrated photo-switching properties, reversibly switching between two discrete self-assembled structures. ossila.com Furthermore, conjugated quasiplanar triarylamines synthesized from 4-bromo-2,6-difluoroaniline have been utilized as hole-transporting materials in perovskite solar cells and OLEDs. ossila.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
